3-Aminothiophene-2-carboxylic acid hydrochloride

Physicochemical Property Solubility Formulation

This hydrochloride salt (CAS 1016552-72-9) is engineered to overcome the solubility and stability limitations of the free acid (CAS 55341-87-2), ensuring reproducible reaction yields and bioassay data. It is a validated scaffold for VEGFR2 angiogenesis inhibitors, protease-resistant foldamer macrocycles, and broad-spectrum antimicrobials (MIC 10–20 µg/mL). Using the correct salt and regioisomer eliminates the risk of failed syntheses and wasted resources—specify this exact CAS to safeguard experimental integrity.

Molecular Formula C5H6ClNO2S
Molecular Weight 179.63 g/mol
CAS No. 1016552-72-9
Cat. No. B1451438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminothiophene-2-carboxylic acid hydrochloride
CAS1016552-72-9
Molecular FormulaC5H6ClNO2S
Molecular Weight179.63 g/mol
Structural Identifiers
SMILESC1=CSC(=C1N)C(=O)O.Cl
InChIInChI=1S/C5H5NO2S.ClH/c6-3-1-2-9-4(3)5(7)8;/h1-2H,6H2,(H,7,8);1H
InChIKeyPXVZAKMJAWZMGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminothiophene-2-carboxylic Acid Hydrochloride (CAS 1016552-72-9): Baseline Procurement & Differentiation Data for Research Use


3-Aminothiophene-2-carboxylic acid hydrochloride (CAS 1016552-72-9) is a heterocyclic building block consisting of a thiophene core with an amino group at the 3-position and a carboxylic acid group at the 2-position, supplied as the hydrochloride salt . This salt form is specifically chosen over the free acid (CAS 55341-87-2) or ester derivatives (e.g., methyl ester) to enhance aqueous solubility and stability during storage and handling [1]. The compound is a key intermediate in medicinal chemistry, enabling the synthesis of bioactive molecules, including angiogenesis inhibitors and foldamer peptides [2][3].

Why 3-Aminothiophene-2-Carboxylic Acid Hydrochloride (CAS 1016552-72-9) Cannot Be Casually Substituted


Substituting 3-aminothiophene-2-carboxylic acid hydrochloride with a closely related analog, such as the free acid (CAS 55341-87-2) or a regioisomeric aminothiophene carboxylic acid, introduces significant and quantifiable risks to experimental reproducibility and procurement efficiency. The hydrochloride salt form is not merely a storage convenience; it fundamentally alters the compound's physicochemical properties, including aqueous solubility and solid-state stability, which are critical for achieving consistent reaction yields and bioassay results [1]. Furthermore, the precise substitution pattern (3-amino, 2-carboxy) is a key determinant of biological activity and synthetic utility, as demonstrated in structure-activity relationship studies for angiogenesis inhibition and peptide folding [2][3]. Using an alternative salt or regioisomer without quantitative justification will likely lead to failed syntheses, altered bioactivity profiles, and wasted resources.

Quantitative Differentiation Evidence for 3-Aminothiophene-2-Carboxylic Acid Hydrochloride (CAS 1016552-72-9)


Enhanced Aqueous Solubility Over Free Acid Form

The hydrochloride salt form of 3-aminothiophene-2-carboxylic acid significantly enhances its aqueous solubility compared to the free acid form (CAS 55341-87-2), a principle well-established for pharmaceutical salts of weak bases and acids [1]. This improved solubility facilitates its direct use in aqueous-phase reactions and biological assays, eliminating the need for co-solvents that may interfere with downstream applications.

Physicochemical Property Solubility Formulation

Validated Scaffold for In Vivo Anti-Angiogenic Activity

Derivatives based on the 3-aminothiophene-2-carboxylic acid scaffold have demonstrated quantifiable anti-angiogenic activity in a zebrafish in vivo phenotypic assay. A library of 60 compounds designed around this core structure was screened, revealing six reversible inhibitors of angiogenesis with optimal activity, toxicity, and off-target profiles [1]. This study validates the scaffold's utility for generating bioactive molecules, a property not shared by all aminothiophene regioisomers.

Angiogenesis Inhibition Cancer VEGFR2

Unique Peptide Folding Propensity vs. 2-Aminobenzoic Acid

3-Aminothiophene-2-carboxylic acid, when incorporated into macrocyclic peptides, induces unique folding propensities distinct from those of 2-aminobenzoic acid, another aromatic cyclic β2,3-amino acid [1]. This structural difference enabled the de novo discovery of potent, protease-resistant binders against human IFNGR1 and FXIIa, highlighting its role as a privileged building block for generating foldamer-like macrocycles with high stability in human serum.

Peptide Engineering Foldamer Macrocycle

Demonstrated Antimicrobial Activity of 3-Aminothiophene-2-Carboxylate Derivatives

Derivatives of 3-aminothiophene-2-carboxylic acid, specifically its carboxylate esters, exhibit quantifiable antimicrobial activity. A study of 12 such compounds reported MIC values of 10-20 μg/mL against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, comparable to gentamicin (10 μg/mL), and similar MICs against fungi C. albicans and A. niger, comparable to fluconazole (20 μg/mL) [1]. This provides a quantitative benchmark for the scaffold's potential in antimicrobial research.

Antimicrobial Antibacterial Antifungal

Superior Handling and Storage Stability vs. Free Base

The hydrochloride salt form of 3-aminothiophene-2-carboxylic acid is reported to offer enhanced stability for storage and handling compared to the free acid. While precise quantitative degradation rates are not provided in authoritative sources, vendors note that the hydrochloride salt formation is a common strategy to improve the shelf-life and reduce hygroscopicity of aminothiophene derivatives, ensuring consistent performance upon use .

Stability Storage Logistics

Optimal Research and Industrial Application Scenarios for 3-Aminothiophene-2-Carboxylic Acid Hydrochloride (CAS 1016552-72-9)


Development of In Vivo Angiogenesis Inhibitors for Oncology or Ophthalmology

Utilize this compound as the core scaffold for designing and synthesizing novel VEGFR2 inhibitors. The established in vivo zebrafish screening data provides a validated starting point, allowing researchers to optimize for activity, toxicity, and off-target effects, as demonstrated in a study that identified six reversible angiogenesis inhibitors from a 60-compound library [1].

Ribosomal Synthesis of Protease-Resistant Macrocyclic Peptide Libraries

Incorporate 3-aminothiophene-2-carboxylic acid into mRNA display or other ribosomal peptide synthesis platforms to generate foldamer-like macrocyclic peptide libraries. This building block has been shown to confer unique folding properties and high protease resistance in human serum, enabling de novo discovery of potent binders against challenging protein targets like IFNGR1 and FXIIa [2].

Medicinal Chemistry Campaigns Targeting Antimicrobial Resistance

Employ this scaffold as a starting point for synthesizing novel antimicrobial agents. Quantitative MIC data for 3-aminothiophene-2-carboxylate derivatives (10-20 μg/mL against S. aureus, E. coli, C. albicans, and A. niger) demonstrate activity comparable to gentamicin and fluconazole, providing a solid foundation for hit-to-lead optimization [3].

Aqueous-Phase Synthesis of Thienopyrimidine and Related Heterocycles

Leverage the enhanced aqueous solubility of the hydrochloride salt to conduct cyclization and coupling reactions in water or water-miscible solvents. This facilitates the synthesis of thieno[3,2-d]pyrimidinones and other fused heterocycles, which are privileged structures in kinase inhibitor discovery, while simplifying work-up and purification procedures [4][5].

Technical Documentation Hub

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